molecular formula C7H7ClOS B14848309 3-Chloro-5-(methylthio)phenol

3-Chloro-5-(methylthio)phenol

Cat. No.: B14848309
M. Wt: 174.65 g/mol
InChI Key: ZLTTUZQTAMJLAG-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)phenol is an organic compound characterized by a phenolic structure with a chlorine atom at the third position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylthio)phenol typically involves the chlorination of 5-(methylthio)phenol. This process can be carried out using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-Chloro-5-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5-(methylthio)phenol exerts its effects is primarily through its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine and methylthio groups can also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    3-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a methylthio group.

    5-Chloro-2-methylthio-phenol: Chlorine and methylthio groups at different positions.

    4-Chloro-3-methylphenol: Chlorine and methyl groups at different positions.

Uniqueness: 3-Chloro-5-(methylthio)phenol is unique due to the specific positioning of the chlorine and methylthio groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

3-chloro-5-methylsulfanylphenol

InChI

InChI=1S/C7H7ClOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3

InChI Key

ZLTTUZQTAMJLAG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)O)Cl

Origin of Product

United States

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